2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

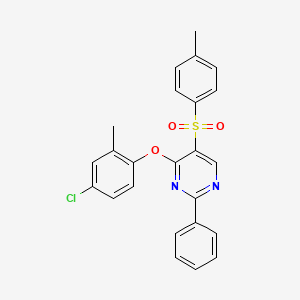

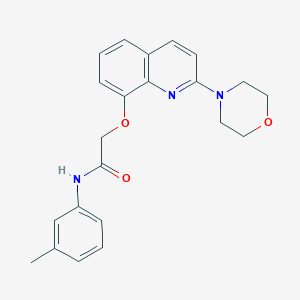

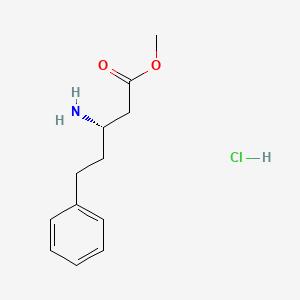

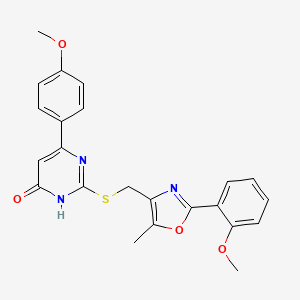

The compound “2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile” is an organic molecule that contains a sulfonyl group (-SO2-) attached to a 2,4-dichlorophenyl group and a nitrile group (-CN) attached to a thiopropene structure. The presence of these functional groups could give this compound various chemical properties and potential reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The sulfonyl group is typically trigonal planar, the phenyl ring is planar, and the nitrile group is linear. The thiopropene part of the molecule could potentially exist in different conformations depending on the specific conditions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The sulfonyl group might undergo substitution reactions, and the nitrile group could participate in various addition reactions or be hydrolyzed to a carboxylic acid. The thiopropene part of the molecule might undergo addition reactions at the double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and nitrile groups might increase its polarity and potentially its solubility in polar solvents. The dichlorophenyl group is relatively non-polar, which might increase its solubility in non-polar solvents .Scientific Research Applications

- Application : Researchers have explored using advanced oxidation techniques, such as electro-Fenton oxidation (EFO), to efficiently degrade 2,4-DCP in water . Sequential electrocatalytic reduction and oxidation processes have been investigated, achieving high removal efficiencies for both 2,4-DCP and phenol, as well as effective mineralization of total organic carbon (TOC).

- Application : A Pd-MWCNTs/Ni-foam electrode has shown excellent dechlorination efficiency and phenol conversion rate in the electrocatalytic reduction of 2,4-DCP. This electrode can efficiently degrade phenol in the EFO process, leading to effective mineralization of 2,4-DCP in aqueous solutions .

Environmental Remediation:

Water Treatment and Dechlorination:

Health and Environmental Impact Studies:

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2,4-dichlorophenyl)sulfonyl-3,3-bis(methylsulfanyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2S3/c1-17-11(18-2)10(6-14)19(15,16)9-4-3-7(12)5-8(9)13/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQSCGNKNJYUNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-Dichlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)

![ethyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2380687.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)